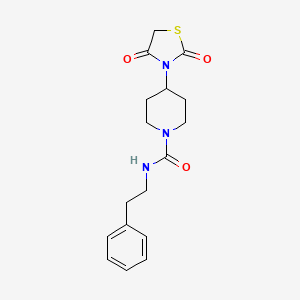
4-(2,4-dioxothiazolidin-3-yl)-N-phenethylpiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazolidine-2,4-dione (TZDs) is a heterocyclic compound that consists of a five-membered saturated thiazolidine ring with sulfur at 1 and nitrogen at 3, along with two carbonyl functional groups at the 2 and 4 positions . The TZDs moiety is extensively utilized as a carboxylic acid mimetic to improve the metabolic stability and therapeutic profile of bioactive agents .
Synthesis Analysis
In general, TZDs derivatives are synthesized by the reaction of condensation . The chemical structures of the compounds are typically elucidated by FTIR, 1H NMR, 13C NMR, and elemental analysis data .Molecular Structure Analysis
The molecular structure of TZDs derivatives is typically analyzed using techniques such as FTIR, 1H NMR, 13C NMR, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involving TZDs derivatives are typically analyzed using various spectroscopic techniques .Physical And Chemical Properties Analysis
The physical and chemical properties of TZDs derivatives are typically analyzed using various spectroscopic techniques .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- Thiazolidine-2,4-dione carboxamide and amino acid derivatives demonstrate weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity. One specific compound showed notable antibacterial activity against Gram-positive bacteria, particularly S. aureus (Alhameed et al., 2019).
- Ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates were synthesized and exhibited antimicrobial activity in docking studies and anti-microbial evaluation (Spoorthy et al., 2021).
Antitumor and Antibacterial Agents
- Compounds synthesized from thiophene-2-carboxamide showed potential as antibiotics against both Gram-positive and Gram-negative bacteria, highlighting their utility in developing new antibiotic and antibacterial drugs (Ahmed, 2007).
- N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides demonstrated in vivo diuretic activity, signifying their potential for medical applications beyond antimicrobial purposes (Yar & Ansari, 2009).
Antihyperglycemic Agents
- The identification of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives in search of antidiabetic agents led to the discovery of a candidate drug for the treatment of diabetes mellitus, showcasing the therapeutic potential of thiazolidine derivatives (Nomura et al., 1999).
Antioxidant and Antimicrobial Activities
- Microwave-assisted synthesis of pyrazolopyridines revealed compounds with significant antioxidant, antitumor, and antimicrobial activities, further emphasizing the chemical versatility and potential therapeutic applications of thiazolidine-based compounds (El‐Borai et al., 2013).
Antiviral Activity
- Synthesis of certain thiazole C-nucleosides demonstrated significant antiviral activity, illustrating the potential of thiazolidine derivatives in combating viral infections (Srivastava et al., 1977).
Safety And Hazards
The safety and hazards associated with TZDs derivatives would depend on the specific compound and its intended use. It’s important to note that a dose of an anticancer drug sufficient to kill cancer cells is often lethal to the normal tissue and leads to many side effects, which in turn, limits its treatment efficacy .
Zukünftige Richtungen
The development of novel antimicrobial and anticancer therapeutic agents is one of the fundamental goals in medicinal chemistry . Despite major breakthroughs in many areas of modern medicine, significant rise in multi-drug resistant microbial infections and cancer has become an economic as well as a serious health care problem . Therefore, there is an increasing need for new medicinal organic agents .
Eigenschaften
IUPAC Name |
4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-phenylethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c21-15-12-24-17(23)20(15)14-7-10-19(11-8-14)16(22)18-9-6-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLGVXNGSZPNNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dioxothiazolidin-3-yl)-N-phenethylpiperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-({[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2403561.png)
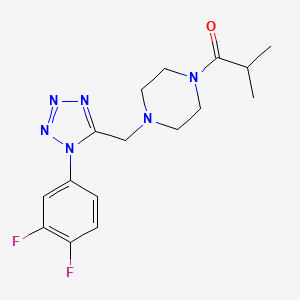
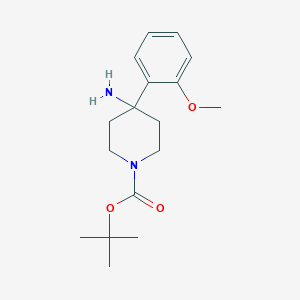
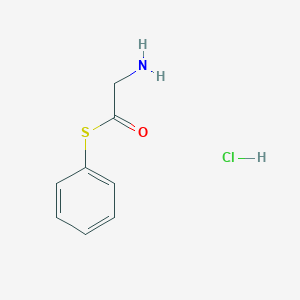


![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-nitrobenzenesulfonamide](/img/structure/B2403569.png)
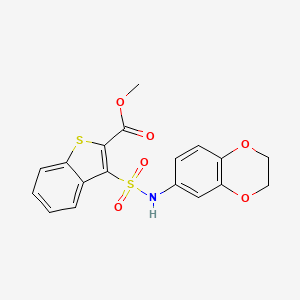
![5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B2403574.png)
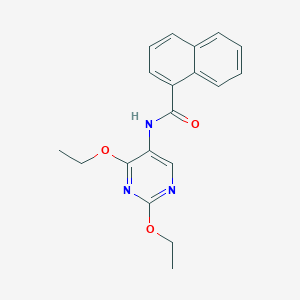
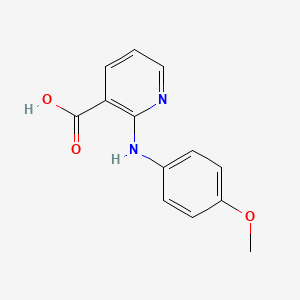

![3-methyl-5-oxo-N-(4-(trifluoromethoxy)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2403580.png)
![3-(3,5-Dimethylisoxazol-4-yl)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)propan-1-one](/img/structure/B2403581.png)